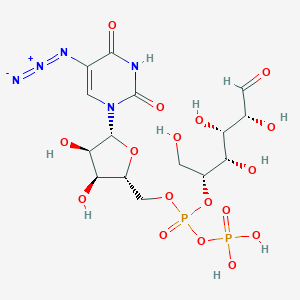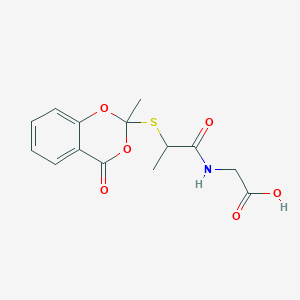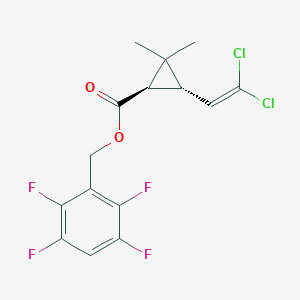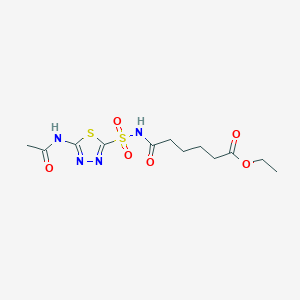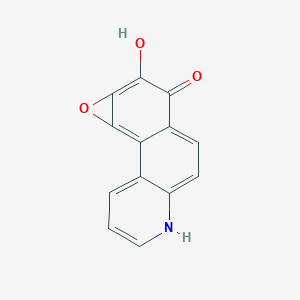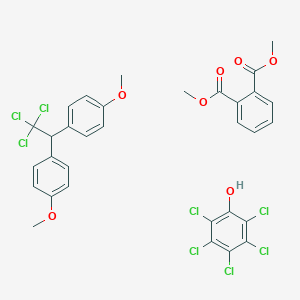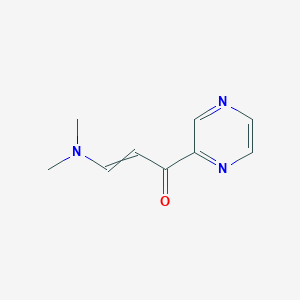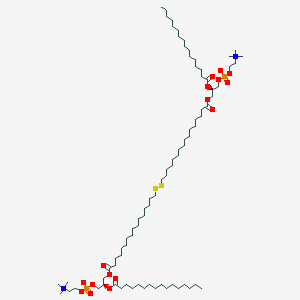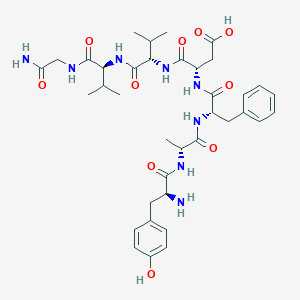
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
概要
説明
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a chemical compound used in various chemical reactions and syntheses. It's a part of the larger family of phosphoramidites, which are important in the synthesis of DNA and RNA sequences.
Synthesis Analysis
- The synthesis of compounds similar to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, such as bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites, involves the reaction of N,N-dialkylphosphorochloridites with appropriate 2-(trialkylsilyl)ethanol (Ross, Thomson, Freeman, & Rathbone, 1995).
Molecular Structure Analysis
- The molecular structure of related compounds, such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, has been determined using X-ray crystallography. These compounds show significant pyramidarization at olefinic carbons with large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).
Chemical Reactions and Properties
- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidites are used in the phosphorylation of various alcohols, leading to the formation of phosphites and phosphate triesters. These compounds can undergo oxidation and treatment to produce phosphate monoesters (Ross et al., 1995).
- The reactivity of similar compounds, such as disilynes, with trimethylsilylcyanide, has been studied, leading to the formation of bis-adducts with silaketenimine character and 1,4-diaza-2,3-disilabenzene analogues (Takeuchi, Ichinohe, & Sekiguchi, 2008).
Physical Properties Analysis
- Detailed characterization of compounds like bis(trimethylsilyl)ethylamine, which is structurally related to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, has been conducted using various spectroscopic techniques and elemental analysis. The temperature dependence of their saturated vapor pressure and the thermodynamic characteristics of vaporization have also been established (Sysoev et al., 2012).
Chemical Properties Analysis
- Bis(diisopropylamino)phosphanyldiazomethane, another compound in the same family, has been shown to form stable carbenes upon thermolysis, exhibiting multiple-bond character and undergoing various cycloaddition reactions (Bertrand, 1991).
科学的研究の応用
Synthesis of Selenium-Containing β-Lactams : It was used as a selenating reagent for inserting the 2-(trimethylsilyl)ethylseleno group in the synthesis of selenium-containing β-lactams, such as selenacephams and selenacephems (Garud, Makimura, & Koketsu, 2011).
Synthesis of Phosphate Monoesters : This compound facilitated the synthesis of phosphate monoesters, showcasing its utility in phosphorylating various substrates (Ross, Rathbone, Thomson, & Freeman, 1995).
Oxidation of Alcohols : It was involved in the oxidation of alcohols to aldehydes and ketones using bis(trimethylsilyl) peroxide as an oxidant (Kanemoto et al., 1988).
Battery Technology : In the field of battery technology, derivatives of bis(trimethylsilyl) were used as electrolyte additives for high voltage lithium-ion batteries (Lyu et al., 2019).
Synthesis of Radioprotecting Agents : It was used in the creation of water-soluble sodium salts of α-aminophosphonic acids, which are potential radioprotecting agents (Sal’keeva, Nurmaganbetova, Kurmanaliev, & Gazizov, 2002).
HIV Research : It played a role in synthesizing compounds with selective in vitro activity against HIV-1 and HIV-2 (Goudgaon, McMillan, & Schinazi, 1992).
Oligonucleotide Synthesis : This compound was a key building block in the solid-phase synthesis of oligonucleotide glycoconjugates carrying different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).
Chemical Vapor Deposition : It was characterized for use as a precursor in the chemical vapor deposition process, specifically in the synthesis of films based on the Si-C-N system (Sysoev et al., 2012).
Safety And Hazards
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
特性
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
CAS RN |
121373-20-4 | |
| Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

